molecular formula C11H12Cl2 B1459372 1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene CAS No. 864736-69-6

1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene

Cat. No.: B1459372
CAS No.: 864736-69-6
M. Wt: 215.12 g/mol
InChI Key: IVEZVORZPPHLOP-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene is an organic compound with the molecular formula C11H12Cl2. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 3 positions, and a 3-methylbut-1-en-2-yl group is substituted at the 5 position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene can be synthesized through several methods. One common method involves the reaction of 1,3-dichlorobenzene with an appropriate alkylating agent under specific conditions. For instance, the reaction of 1,3-dichlorobenzene with 3-methylbut-1-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The molecular targets and pathways involved can vary widely based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain synthetic applications and research contexts where other similar compounds may not be suitable .

Biological Activity

1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene is an organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article reviews its biological properties, mechanisms of action, and potential applications based on current research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C₁₁H₁₂Cl₂
  • Molar Mass: 215.12 g/mol
  • CAS Number: 864736-69-6

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The presence of chlorine atoms enhances its reactivity, while the alkenyl side chain can participate in nucleophilic addition reactions. These characteristics may influence its pharmacological effects, including:

  • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes associated with various metabolic pathways.
  • Receptor Modulation: It may act as a modulator for certain receptors, impacting signal transduction pathways.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Findings
Study 1 Thyroid ToxicityInhibits thyroid peroxidase (TPO), leading to potential thyroid hormone dysregulation.
Study 2 CytotoxicityExhibited selective cytotoxic effects on cancer cell lines, suggesting potential as an anti-cancer agent.
Study 3 Enzyme InteractionDemonstrated inhibition of key metabolic enzymes involved in drug metabolism.

Case Study 1: Thyroid Toxicity

In a comprehensive study examining thyroid toxicity, this compound was found to inhibit TPO activity significantly. This inhibition can lead to alterations in thyroid hormone levels, raising concerns about its environmental and health impacts .

Case Study 2: Anticancer Potential

Another study investigated the compound's effects on various cancer cell lines. Results indicated that it selectively induced apoptosis in specific cancer types while sparing normal cells. This selectivity points towards its potential utility as a chemotherapeutic agent .

Research Findings

Recent research has highlighted several aspects of the biological activity of this compound:

  • Pharmacokinetics: Studies have shown that the compound exhibits favorable pharmacokinetic properties, including absorption and distribution profiles that support its potential therapeutic uses.
  • Toxicological Assessments: Toxicological evaluations have revealed that while the compound has promising biological activities, it also poses risks associated with endocrine disruption and cytotoxicity at higher concentrations .
  • Environmental Impact: Investigations into its environmental behavior indicate that the compound can persist in ecosystems, raising concerns about bioaccumulation and long-term ecological effects.

Properties

IUPAC Name

1,3-dichloro-5-(3-methylbut-1-en-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2/c1-7(2)8(3)9-4-10(12)6-11(13)5-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEZVORZPPHLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501227684
Record name 1,3-Dichloro-5-(2-methyl-1-methylenepropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864736-69-6
Record name 1,3-Dichloro-5-(2-methyl-1-methylenepropyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864736-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-5-(2-methyl-1-methylenepropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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